![molecular formula C13H9ClFNO2 B269637 N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide CAS No. 341018-39-1](/img/structure/B269637.png)
N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide
Overview
Description
“N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide” is a chemical compound that has been used in the preparation of 3-chloro-4-fluoro-2′-methoxycarbonyldiphenyl ether required for the synthesis of flavone and xanthone derivatives .
Synthesis Analysis
The synthesis of “N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide” involves an improved three-step process from readily available starting material . The protocol is based on the synthesis, isolation, characterization of novel intermediates, and their application in the alkylation step for the synthesis of gefitinib . Excellent results were achieved over the conventional synthetic methodologies .Chemical Reactions Analysis
The chemical reactions involving “N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide” are part of the synthesis process. The protocol involves the synthesis, isolation, and characterization of novel intermediates, and their application in the alkylation step for the synthesis of gefitinib .Scientific Research Applications
Antiproliferative Efficacy in Cancer Treatment
N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide has been found to have antiproliferative efficacy in colon cancer cells . The compound, DW-8, had the highest anticancer efficacy and selectivity in the colorectal cancer cell lines, HCT116, HT29, and SW620 . It induced apoptosis by producing cell cycle arrest at the G2 phase, activating the intrinsic apoptotic pathway, causing nuclear fragmentation, and increasing the levels of reactive oxygen species (ROS) .
Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)
The compound has been characterized as a potent and selective mGlu4 PAM with suitable in vivo pharmacokinetic properties . The efficacy of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4) in preclinical rodent models of Parkinson’s disease has been established .
Synthesis of Gefitinib
N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide can be used in the synthesis of gefitinib . Gefitinib is a drug used for certain breast, lung and other cancers. An improved three-step process for the synthesis of gefitinib from readily available starting material is discussed in this protocol .
Mechanism of Action
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme . This interaction inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR . This leads to enhanced activation of the anti-apoptotic Ras signal transduction cascades, subsequently resulting in increased survival of cancer cells and uncontrolled cell proliferation .
Biochemical Pathways
The compound affects the EGFR signaling pathway . By inhibiting the EGFR tyrosine kinase, it disrupts the normal signaling cascade, leading to a decrease in cell proliferation and survival .
Result of Action
The molecular and cellular effects of N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide’s action primarily involve the inhibition of cell proliferation and survival . By inhibiting EGFR tyrosine kinase, the compound disrupts cell signaling, leading to decreased cell proliferation and increased cell death .
Safety and Hazards
The safety data sheet for a similar compound, “3-Chloro-4-fluorophenyl isocyanate”, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It’s important to handle such compounds with care, using appropriate personal protective equipment and following safe laboratory practices .
Future Directions
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c14-10-7-8(5-6-11(10)15)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSCLYSSJBEBLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does HS-Ck exert its anti-inflammatory effects in TNF-α-stimulated chondrocytes?
A1: HS-Ck inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in chondrocytes stimulated with tumor necrosis factor alpha (TNF-α) []. This effect is mediated through the downregulation of two key inflammatory signaling pathways: nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT-3) []. By suppressing these pathways, HS-Ck effectively reduces the expression of iNOS and matrix metalloproteinases-13 (MMP-13), both of which contribute to inflammation and cartilage degradation in osteoarthritis.
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